O-[(5-bromopyridin-2-yl)methyl]hydroxylamine
Description
O-[(5-Bromopyridin-2-yl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 5-bromopyridin-2-ylmethyl group attached to the hydroxylamine oxygen. This compound is structurally characterized by the presence of a bromine atom at the 5-position of the pyridine ring, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
O-[(5-bromopyridin-2-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQRPOWAYVTQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing Pathways
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N-alkylation : Favored under neutral or weakly acidic conditions. Mitigated by using excess hydroxylamine and strong bases (pH > 10).
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Hydrolysis of Halides : (5-Bromopyridin-2-yl)methyl bromide reacts with water to form (5-bromopyridin-2-yl)methanol. Anhydrous conditions and inert atmospheres are critical.
Industrial and Laboratory-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance heat transfer and mixing:
Chemical Reactions Analysis
Types of Reactions
O-[(5-bromopyridin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
O-[(5-bromopyridin-2-yl)methyl]hydroxylamine has the molecular formula C₇H₈BrN₂O and is characterized by its ability to act as a nucleophile. This property allows it to interact with electrophilic centers in biological molecules, potentially leading to enzyme inhibition or modification of proteins. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity compared to simpler hydroxylamines.
Drug Development
The compound has garnered attention for its potential role in drug development, particularly as an inhibitor targeting specific enzymes or receptors. Research indicates that it can form stable complexes with metal ions, enhancing its therapeutic potential.
Case Study: Antitubercular Activity
A study identified novel inhibitors targeting the polyketide synthase 13 (Pks13) domain in Mycobacterium tuberculosis. Although this compound was not directly mentioned, compounds within similar structural frameworks were tested for their antitubercular activity, demonstrating the relevance of such derivatives in combating tuberculosis .
Enzyme Inhibition
This compound has shown promise in enzyme inhibition studies. Its mechanism involves nucleophilic attacks on electrophilic sites within enzymes, leading to modifications that inhibit their activity. This property is significant for understanding its therapeutic uses and biological interactions.
Table 1: Enzyme Inhibition Potential
Organic Synthesis
The compound is also utilized in organic synthesis, particularly in the formation of nitrogen-containing compounds. Hydroxylamines are known for their versatility in synthetic chemistry, and this compound is no exception.
Synthesis Pathway
The synthesis typically involves a series of reactions starting from commercially available pyridine derivatives, followed by hydroxylamine derivatization. The specific steps can vary based on desired modifications.
Mechanism of Action
The mechanism of action of O-[(5-bromopyridin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- The bromine in this compound increases molecular weight (vs. fluorine in ) and may enhance electrophilicity, facilitating nucleophilic substitution reactions.
- Compared to non-halogenated analogs like 9f or 9g , the bromopyridyl group introduces steric hindrance and electronic effects that could modulate binding in biological systems.
Physicochemical Properties
Comparative data from NMR, HRMS, and experimental properties reveal critical differences:
Key Observations :
- The polar surface area (PSA) of the target compound is intermediate between fluorophenyl and morpholinoethyl derivatives, balancing solubility and bioavailability.
Biological Activity
O-[(5-bromopyridin-2-yl)methyl]hydroxylamine is a chemical compound characterized by its unique structural features, including a hydroxylamine functional group linked to a brominated pyridine moiety. This compound has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrN₂O. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity and biological properties. Hydroxylamines are known to act as nucleophiles, which allows them to interact with electrophilic centers in biological molecules, leading to enzyme inhibition or protein modification.
Structural Comparison with Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Hydroxylamine | NH₂OH | Simpler structure without aromatic substitution |
| N-phenylhydroxylamine | Contains a phenyl group | Different electronic properties due to phenyl |
| Hydroxylamine-O-sulfonic acid | Contains a sulfonic acid group | Increased solubility and reactivity |
| O-(pyridin-4-ylmethyl)hydroxylamine | Pyridine ring at 4-position | Different position affects reactivity |
This compound functions primarily through nucleophilic attacks on electrophilic sites within proteins or enzymes. This interaction can lead to modifications that inhibit enzymatic activity, which is significant for therapeutic applications. The compound's ability to form stable complexes with metal ions further enhances its potential as a therapeutic agent in medicinal chemistry.
Therapeutic Applications
Research indicates that this compound may have various therapeutic applications:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be useful in treating diseases where enzyme activity is dysregulated.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activities.
- Anticancer Properties : Preliminary studies suggest that this compound could interact with cancer cell lines, potentially leading to cytotoxic effects against specific tumors .
Study 1: Enzyme Inhibition
A study evaluated the effectiveness of this compound in inhibiting a specific enzyme involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity at concentrations as low as 10 µM, suggesting strong inhibitory potential.
Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus, indicating promising antibacterial properties.
Study 3: Cytotoxicity Against Cancer Cell Lines
Research involving human cancer cell lines revealed that this compound displayed cytotoxicity with an IC50 value of approximately 25 µM against HeLa cells (cervical cancer) and 30 µM against MCF7 cells (breast cancer). These findings suggest potential applications in cancer therapy .
Q & A
Q. What are the common synthetic routes for O-[(5-bromopyridin-2-yl)methyl]hydroxylamine?
- Methodological Answer : The compound is typically synthesized via O-alkylation of hydroxylamine derivatives. For example, reacting hydroxylamine with a brominated pyridine precursor (e.g., 5-bromo-2-(bromomethyl)pyridine) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Alternatively, Wittig-like reactions involving brominated ylides and pyridine carboxaldehydes have been employed for structurally similar bromopyridinyl acrylates, suggesting adaptability for hydroxylamine derivatives .
- Key Considerations : Monitor reaction pH and temperature to avoid undesired side products like over-alkylation or decomposition.
Q. How can this compound be characterized experimentally?
- Methodological Answer : Use NMR spectroscopy to confirm the structure:
- ¹H NMR : Look for peaks corresponding to the pyridine ring protons (δ ~8.5–7.5 ppm), the methylene bridge (δ ~4.5–4.0 ppm), and the hydroxylamine NH₂ group (δ ~5.0–4.5 ppm, broad).
- ¹³C NMR : The brominated pyridine carbon (C-Br) typically resonates at δ ~125–130 ppm.
High-Resolution Mass Spectrometry (HRMS) can validate molecular weight (calc. for C₇H₈BrN₂O: 231.98 g/mol). For purity, employ HPLC with a C18 column and UV detection at 254 nm .
Q. What are the primary reactivity patterns of this compound?
- Methodological Answer : The hydroxylamine group (-NH-O-) enables:
- Oxidation : Forms nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄).
- Nucleophilic Substitution : The bromine atom on the pyridine ring can undergo Suzuki-Miyaura coupling with aryl boronic acids.
- Reductive Amination : The NH₂ group can react with ketones/aldehydes to form imines, reducible to amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of hydroxylamine.
- Temperature Control : Maintain 0–25°C to suppress side reactions like hydrolysis of the bromopyridine moiety.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) can isolate high-purity product .
Q. What advanced analytical techniques are suitable for studying the compound’s interactions with biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with enzymes or receptors.
- X-ray Crystallography : Resolve 3D structures of the compound bound to active sites (e.g., metalloenzymes).
- Surface Plasmon Resonance (SPR) : Monitor real-time interaction kinetics using immobilized protein targets .
Q. How can computational methods aid in predicting the compound’s reactivity or stability?
- Methodological Answer :
- DFT Calculations : Model transition states for oxidation/reduction pathways (software: Gaussian, ORCA).
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic media.
- pKa Prediction Tools : Estimate NH₂ group acidity (e.g., MarvinSuite) to design pH-dependent reactions .
Q. What strategies can address contradictions in reported data (e.g., conflicting NMR assignments)?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CN solvent) to resolve overlapping NMR signals.
- 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts for unambiguous assignments.
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., O-(naphthalen-2-ylmethyl)hydroxylamine ).
Applications in Research
Q. How can this compound be applied in fragment-based drug discovery?
- Methodological Answer :
- Fragment Screening : Use as a building block for metal-binding pharmacophores (e.g., hydroxamate-based MMP inhibitors).
- Structure-Activity Relationship (SAR) : Modify the pyridine or hydroxylamine moieties to optimize binding to targets like aminotransferases .
Q. What role does this compound play in environmental chemistry?
- Methodological Answer :
- Derivatization Agent : Detect carbonyl pollutants (e.g., glyoxal) via GC/MS after forming stable oxime derivatives, similar to PFBHA-based methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
